Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate
Description
Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)9-5-6-14-10(11(9)17)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18) |
InChI Key |
QAXOUBXQTKPIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-pyridone.
Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: Contains a chloro group instead of the acetyl group.
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains chloro and dimethoxymethyl groups
Uniqueness
Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
